Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate
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Overview
Description
Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular structure, which includes a benzoate ester linked to a brominated thiophene ring via a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate typically involves the reaction of 5-bromothiophene-2-methanol with ethyl 4-hydroxybenzoate. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired ester linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different thiophene derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Oxidized thiophene compounds.
Reduction: Reduced thiophene derivatives.
Hydrolysis: 4-hydroxybenzoic acid and 5-bromothiophene-2-methanol.
Scientific Research Applications
Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate is not fully understood, but it is believed to interact with various molecular targets and pathways. The brominated thiophene ring may play a role in its biological activity, potentially interacting with enzymes or receptors in biological systems. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 2-bromothiophene and 3-bromothiophene, which also contain brominated thiophene rings.
Benzoate Esters: Compounds like ethyl 4-hydroxybenzoate and methyl 4-hydroxybenzoate, which share the benzoate ester structure.
Uniqueness
The uniqueness of this compound lies in its combined structure of a brominated thiophene ring and a benzoate ester, which imparts specific chemical and biological properties that are not found in simpler thiophene derivatives or benzoate esters.
Conclusion
This compound is a compound of significant interest in scientific research due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and potential biological activities make it a valuable compound for further study and development.
Properties
IUPAC Name |
ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3S/c1-2-17-14(16)10-3-5-11(6-4-10)18-9-12-7-8-13(15)19-12/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZUYJGLPSTJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1487844-71-2 |
Source
|
Record name | ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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